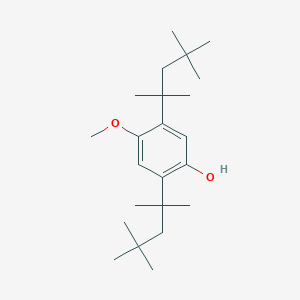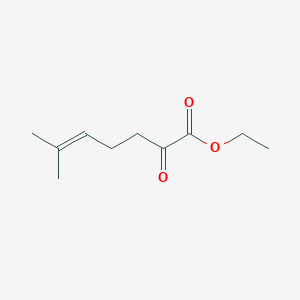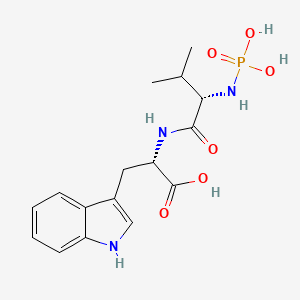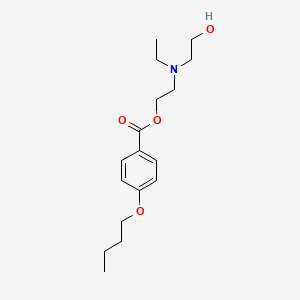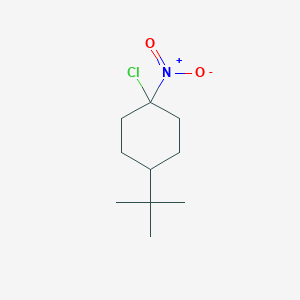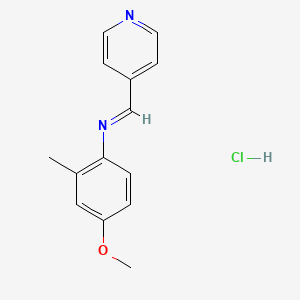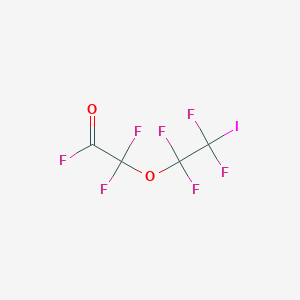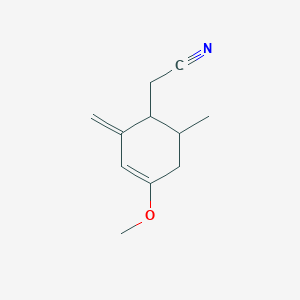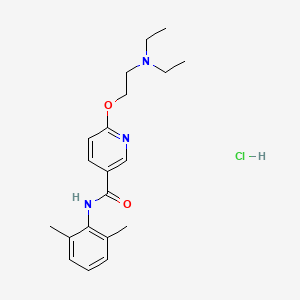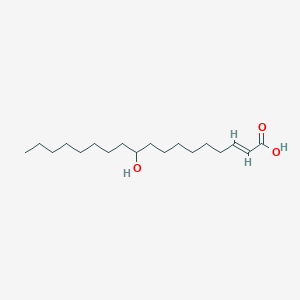
10-Hydroxyoctadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxyoctadecenoic acid is a hydroxy fatty acid that is derived from octadecenoic acid. It is characterized by the presence of a hydroxyl group at the 10th carbon position. This compound is part of the broader class of octadecanoids, which are lipid mediators involved in various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Hydroxyoctadecenoic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of fatty acid hydratases, which catalyze the addition of water to unsaturated fatty acids . Chemical synthesis methods include oxygenation, epoxidation, and ozonolysis .
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high selectivity and environmentally friendly nature. For example, the biosynthesis of 10-Hydroxy-2-decenoic acid, a related compound, has been achieved using decanoic acid as a substrate via two-step whole-cell catalysis .
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxyoctadecenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
10-Hydroxyoctadecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It plays a role in the mediation of biological processes such as inflammation and immune regulation.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antibacterial properties.
Industry: It is used in the production of polymers, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-Hydroxyoctadecenoic acid involves its interaction with specific molecular targets and pathways. It acts as a lipid mediator, influencing processes such as nociception, tissue modulation, and cell proliferation . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
10-Hydroxyoctadecenoic acid can be compared with other hydroxy fatty acids such as 10-Hydroxydecanoic acid and 10-Hydroxy-2-decenoic acid . While these compounds share similar structural features, this compound is unique due to its specific hydroxylation at the 10th carbon position and its role in lipid mediation .
List of Similar Compounds
- 10-Hydroxydecanoic acid
- 10-Hydroxy-2-decenoic acid
- 10-Hydroxyoctadecanoate
Eigenschaften
CAS-Nummer |
80110-77-6 |
|---|---|
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
(E)-10-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h13,16-17,19H,2-12,14-15H2,1H3,(H,20,21)/b16-13+ |
InChI-Schlüssel |
AMPZNWGEMPXFMM-DTQAZKPQSA-N |
Isomerische SMILES |
CCCCCCCCC(CCCCCC/C=C/C(=O)O)O |
Kanonische SMILES |
CCCCCCCCC(CCCCCCC=CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


